

Understanding Tak-901's inhibition of FLT3 and FGFR2

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TAK-901: A Dual Inhibitor of FLT3 and FGFR2 Kinases

A Technical Overview for Researchers and Drug Development Professionals

TAK-901 is a potent, multi-targeted kinase inhibitor with significant activity against both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor 2 (FGFR2).[1][2][3] Primarily investigated as an Aurora B kinase inhibitor, its capacity to potently inhibit these key receptor tyrosine kinases has garnered interest for its therapeutic potential in various cancers.[1][2] This document provides a detailed technical guide on the inhibitory action of **TAK-901** against FLT3 and FGFR2, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways.

Quantitative Inhibition Data

The inhibitory potency of **TAK-901** against FLT3 and FGFR2 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its activity.



Target Kinase	Assay Type	Cell Line	Parameter	Value (µM)	Reference
FLT3	Cellular	MV4-11	EC50	0.25	[1]
FGFR2	Cellular	KATO-III	EC50	0.22	[1]
Aurora B	Cellular	PC3	EC50	0.16	[1]
Aurora A	Biochemical (Enzymatic)	-	IC50	0.021	[4][5][6]
Aurora B	Biochemical (Enzymatic)	-	IC50	0.015	[4][5][6]

Table 1: Cellular and Biochemical Inhibitory Activity of **TAK-901**. EC50 values represent the concentration of **TAK-901** required to inhibit 50% of the kinase activity within a cellular context. IC50 values represent the concentration required for 50% inhibition in a biochemical assay.

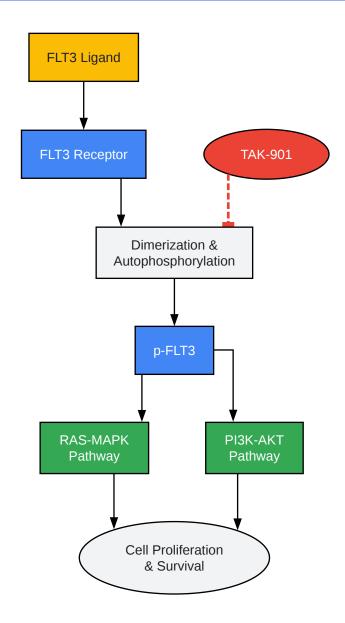
Mechanism of Action and Signaling Pathways

TAK-901 exerts its effects by inhibiting the autophosphorylation of FLT3 and FGFR2, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.[4]

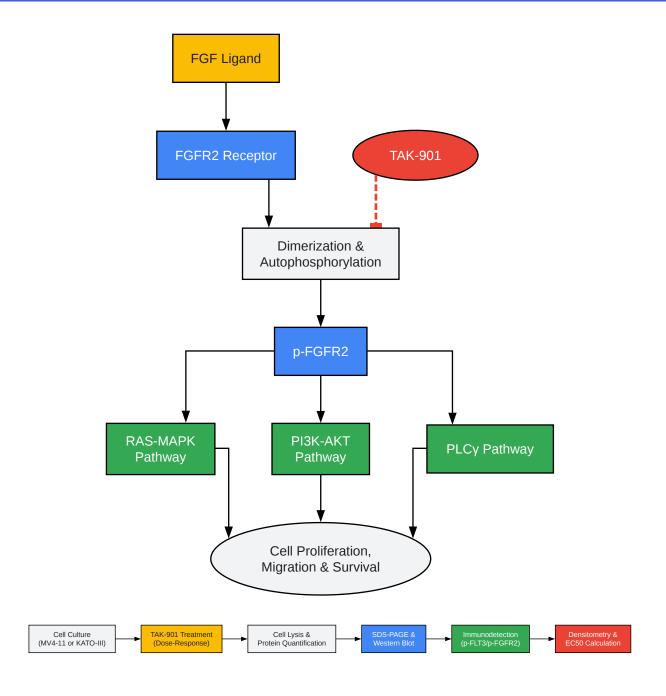
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[7] Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML).[1][7] Upon binding of its ligand, FLT3 dimerizes and autophosphorylates, creating docking sites for various signaling molecules and activating downstream pathways such as RAS-MAPK and PI3K-AKT. **TAK-901** inhibits this initial autophosphorylation step, effectively shutting down these pro-survival signals.









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